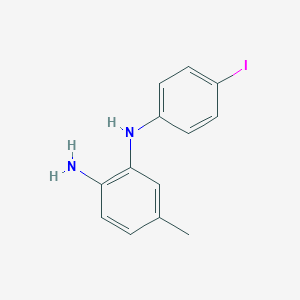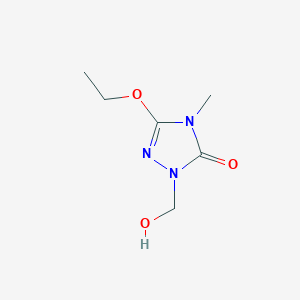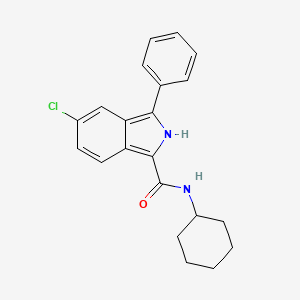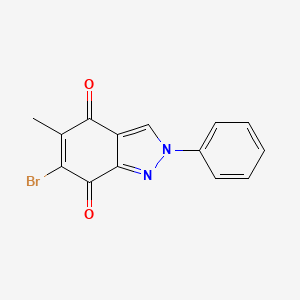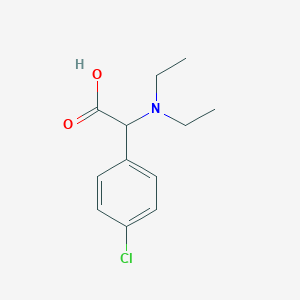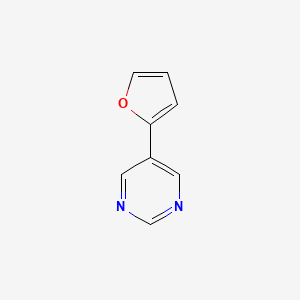![molecular formula C7H6BrN3O B13100413 (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol is a heterocyclic compound that features a bromine atom at the 6th position of the imidazo[1,2-b]pyridazine ring and a hydroxymethyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol typically involves the functionalization of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with primary or secondary alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at 100°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkylamines, cesium fluoride, and benzyltriethylammonium chloride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted imidazo[1,2-b]pyridazines.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Methyl derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the enzymatic activity of TAK1 kinase. TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation, apoptosis, and immune response. By inhibiting TAK1, (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol can modulate these pathways, making it a potential therapeutic agent for diseases like multiple myeloma .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core structure but differ in their substituents, affecting their biological activity and selectivity.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Uniqueness
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of TAK1 kinase at nanomolar concentrations .
Propiedades
Fórmula molecular |
C7H6BrN3O |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
(6-bromoimidazo[1,2-b]pyridazin-3-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 |
Clave InChI |
VKVWMYAZTJNIJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN2C1=NC=C2CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



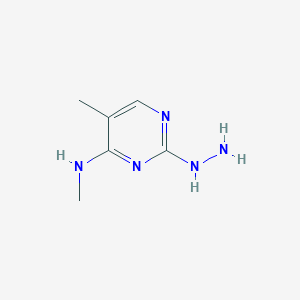

![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
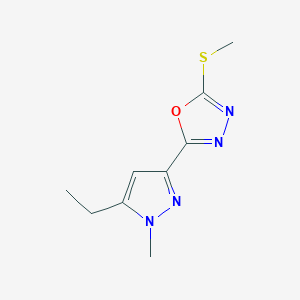
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
